molecular formula C18H18O B12572893 1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene CAS No. 275384-72-0

1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene

Katalognummer: B12572893
CAS-Nummer: 275384-72-0
Molekulargewicht: 250.3 g/mol
InChI-Schlüssel: NRQDHHUTNSNVFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Bicyclo[221]hept-5-en-2-yl)methoxy]naphthalene is a complex organic compound characterized by a bicyclic structure fused with a naphthalene moiety

Vorbereitungsmethoden

The synthesis of 1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene typically involves the reaction of naphthalene derivatives with bicyclo[2.2.1]hept-5-en-2-ylmethanol under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Wissenschaftliche Forschungsanwendungen

1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Wirkmechanismus

The mechanism of action of 1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene can be compared with other similar compounds, such as:

    Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: This compound shares the bicyclic structure but differs in its functional groups and applications.

    Bicyclo[2.2.1]hept-2-ene,5-methoxy-, exo-: Another similar compound with a different substitution pattern on the bicyclic ring.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Eigenschaften

CAS-Nummer

275384-72-0

Molekularformel

C18H18O

Molekulargewicht

250.3 g/mol

IUPAC-Name

1-(2-bicyclo[2.2.1]hept-5-enylmethoxy)naphthalene

InChI

InChI=1S/C18H18O/c1-2-6-17-14(4-1)5-3-7-18(17)19-12-16-11-13-8-9-15(16)10-13/h1-9,13,15-16H,10-12H2

InChI-Schlüssel

NRQDHHUTNSNVFR-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(C1C=C2)COC3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.